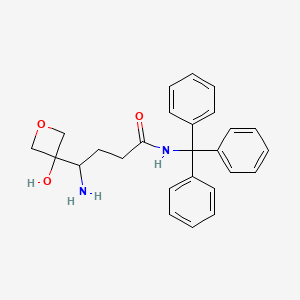![molecular formula C12H14ClFN2 B8053461 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine](/img/structure/B8053461.png)
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine is a chemical compound characterized by its unique bicyclic structure and halogenated pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorobicyclo[22. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: : The bicyclic structure can be synthesized through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of Fluorine: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of Chlorine: : Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Pyrimidine Ring: : The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors and conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in acidic or basic conditions.
Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: : NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of azides or iodides.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(4-fluorophenyl)pyrimidine: : Similar structure but with a phenyl group instead of the bicyclic core.
2-Chloro-4-(4-fluorobutyl)pyrimidine: : Similar structure but with a linear alkyl chain instead of the bicyclic core.
The uniqueness of this compound lies in its bicyclic structure, which may confer different chemical and biological properties compared to its linear or phenyl counterparts.
Propiedades
IUPAC Name |
2-chloro-4-(4-fluoro-1-bicyclo[2.2.2]octanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c13-10-15-8-1-9(16-10)11-2-5-12(14,6-3-11)7-4-11/h1,8H,2-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVOIRQMCBKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=NC(=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8053416.png)
![1-(3-(3,6-Dichloropyridazin-4-yl)bicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B8053421.png)
![3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8053428.png)
![2,6-Dichloro-4-(3-(fluoromethyl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8053429.png)
![3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053438.png)
![Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053450.png)
![4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
![(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-5-(4-methoxyphenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053481.png)
